4-Benzylphenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylphenyl diphenyl phosphate: is an organophosphorus compound with the molecular formula C25H21O4P. It is a derivative of diphenyl phosphate, where one of the phenyl groups is substituted with a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylphenyl diphenyl phosphate typically involves the reaction of benzyl chloride with diphenyl phosphate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylphenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Benzylphenyl diphenyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms involving phosphorus.
Biology: In biological research, this compound is used to study enzyme inhibition and protein phosphorylation. It serves as a model compound for understanding the behavior of phosphate esters in biological systems.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its unique properties make it suitable for enhancing the performance of various materials.
Mechanism of Action
The mechanism of action of 4-Benzylphenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, including those involved in phosphorylation and signal transduction.
Comparison with Similar Compounds
Diphenyl phosphate: Lacks the benzyl group, making it less versatile in certain applications.
Triphenyl phosphate: Contains three phenyl groups, offering different chemical properties and applications.
Benzyl diphenyl phosphate: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: 4-Benzylphenyl diphenyl phosphate is unique due to the presence of the benzyl group, which enhances its reactivity and allows for a broader range of applications. This substitution also affects the compound’s physical and chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
34364-40-4 |
---|---|
Molecular Formula |
C25H21O4P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4-benzylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C25H21O4P/c26-30(27-23-12-6-2-7-13-23,28-24-14-8-3-9-15-24)29-25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2 |
InChI Key |
DPPOWTTUJKSHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.